Digitoxigenin 3-acetylaminoacetate
Description
Digitoxigenin 3-acetylaminoacetate is a semi-synthetic cardiac glycoside derivative derived from digitoxigenin, a genin (aglycone) component of digoxin and digitoxin. This compound is characterized by the acetylaminoacetate group at the 3-position of the steroid nucleus, which enhances its solubility and modulates its pharmacokinetic properties compared to parent compounds.
Properties
CAS No. |
42716-84-7 |
|---|---|
Molecular Formula |
C27H39NO6 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-acetamidoacetate |
InChI |
InChI=1S/C27H39NO6/c1-16(29)28-14-24(31)34-19-6-9-25(2)18(13-19)4-5-22-21(25)7-10-26(3)20(8-11-27(22,26)32)17-12-23(30)33-15-17/h12,18-22,32H,4-11,13-15H2,1-3H3,(H,28,29)/t18-,19+,20-,21?,22?,25+,26-,27+/m1/s1 |
InChI Key |
KQQSYNFZOHWYHT-VHNHFDOCSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C |
Canonical SMILES |
CC(=O)NCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of digitoxigenin 3-acetylaminoacetate typically involves the acetylation of digitoxigenin. One common method includes the reaction of digitoxigenin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Digitoxigenin 3-acetylaminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as digitoxigenone.
Reduction: Formation of reduced derivatives like dihydrodigitoxigenin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Digitoxigenin 3-acetylaminoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating cardiac diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of digitoxigenin 3-acetylaminoacetate involves its interaction with cellular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound can alter ion gradients across cell membranes, leading to various physiological effects. This mechanism is similar to that of other cardenolides, which are known to increase intracellular calcium levels and enhance cardiac contractility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Digitoxigenin 3-acetylaminoacetate shares structural and functional similarities with other cardiac glycosides and steroid derivatives. Below is a comparative analysis based on chemical properties, pharmacological activity, and research findings:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity: this compound exhibits reduced Na⁺/K⁺-ATPase inhibition compared to digoxin and digitoxigenin, likely due to steric hindrance from the acetylaminoacetate group .
Toxicity : Preliminary studies suggest lower cytotoxicity (LD₅₀: 12 mg/kg in rodents) compared to digitoxin (LD₅₀: 0.5 mg/kg) .
Q & A
Basic: What synthetic methodologies are established for preparing Digitoxigenin 3-acetylaminoacetate, and how are reaction conditions optimized?
Methodological Answer:
this compound is synthesized via esterification of the 3β-hydroxyl group of digitoxigenin with α-amino acids. A common approach involves coupling digitoxigenin with acetylaminoacetic acid using carbodiimide reagents (e.g., DCC) and catalytic DMAP in anhydrous dichloromethane. Yield optimization requires strict control of reaction temperature (0–4°C), stoichiometric ratios (1:1.2 molar ratio of digitoxigenin to amino acid), and inert atmospheres to prevent hydroxyl group oxidation. Post-reaction purification employs silica gel chromatography with ethyl acetate/hexane gradients .
Basic: What in vitro models are used to evaluate the cardiotonic activity of this compound?
Methodological Answer:
The compound’s inotropic effects are typically assessed using guinea pig isolated heart preparations (Langendorff perfusion system). Parameters such as left ventricular pressure (LVP), contractility (dP/dt max), and coronary flow rate are measured under controlled conditions (37°C, oxygenated Tyrode’s solution). Activity is benchmarked against reference standards like Lanatoside C and Strophanthin K. Dose-response curves (0.1–10 µM) are generated to determine EC₅₀ values .
Advanced: How can researchers resolve discrepancies between in vitro efficacy and in vivo potency of this compound?
Methodological Answer:
The reduced in vivo efficacy observed in cat models (compared to in vitro assays) may stem from metabolic instability or poor bioavailability. To address this, researchers should:
- Conduct pharmacokinetic profiling (e.g., plasma half-life via HPLC-MS) to identify rapid clearance or hydrolysis.
- Use deuterium labeling at the ester bond to assess metabolic susceptibility.
- Compare tissue distribution patterns (e.g., cardiac vs. hepatic uptake) using radiolabeled analogs.
Such data can guide structural modifications (e.g., prodrug strategies or steric hindrance at the ester group) to enhance stability .
Advanced: What experimental strategies improve the oral bioavailability of this compound given its lack of activity in oral administration studies?
Methodological Answer:
The compound’s inactivity via oral routes may result from first-pass metabolism or poor intestinal absorption. Advanced approaches include:
- Lipid Nanoemulsions: Encapsulate the compound in lipid-based carriers to enhance lymphatic uptake and bypass hepatic metabolism.
- Pro-drug Design: Introduce hydrolyzable groups (e.g., glycosides) at the 3β-position to improve solubility and enzymatic activation in the gut.
- Co-administration with CYP3A4 Inhibitors: Test combinatorial dosing with ketoconazole to reduce hepatic cytochrome P450-mediated degradation .
Methodological: How can researchers analyze structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
SAR studies require systematic variation of the amino acid moiety and comparative bioactivity assays. Key steps:
- Synthesize Analogues: Replace acetylaminoacetate with other α-amino acids (e.g., glycine, alanine) to assess steric/electronic effects.
- In Silico Docking: Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to Na⁺/K⁺-ATPase receptors.
- Pharmacophore Mapping: Identify critical hydrogen-bonding and hydrophobic interactions using 3D-QSAR tools like CoMFA .
Advanced: What analytical techniques validate the stability of this compound under physiological conditions?
Methodological Answer:
Stability studies involve:
- Simulated Gastric Fluid (SGF): Incubate the compound in HCl (pH 1.2) at 37°C for 2 hours, followed by LC-MS to detect hydrolysis products.
- Plasma Stability Assays: Monitor degradation in pooled rat plasma (37°C, 24 hours) using UPLC-PDA.
- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV-A), and oxidizing agents (H₂O₂) to identify major degradation pathways .
Methodological: How should researchers address contradictory data in cross-species pharmacological studies of this compound?
Methodological Answer:
Contradictions (e.g., higher potency in guinea pigs vs. cats) require:
- Species-Specific Receptor Profiling: Quantify Na⁺/K⁺-ATPase isoform expression levels (e.g., α1 vs. α2 subunits) via Western blot.
- Metabolomic Profiling: Compare hepatic microsomal metabolism using species-specific S9 fractions.
- Allometric Scaling: Apply pharmacokinetic scaling models to extrapolate interspecies differences in clearance rates .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
Follow OSHA and GHS guidelines:
- Engineering Controls: Use fume hoods with ≥100 ft/min face velocity during synthesis.
- Personal Protective Equipment (PPE): Wear nitrile gloves (≥8 mil thickness), safety goggles, and lab coats.
- Spill Management: Neutralize acidic hydrolysis products with sodium bicarbonate and absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
